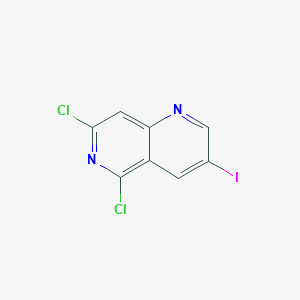

5,7-Dichloro-3-iodo-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3Cl2IN2 |

|---|---|

Molecular Weight |

324.93 g/mol |

IUPAC Name |

5,7-dichloro-3-iodo-1,6-naphthyridine |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-2-6-5(8(10)13-7)1-4(11)3-12-6/h1-3H |

InChI Key |

LXFAOMRBBJHTCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=CC(=NC(=C21)Cl)Cl)I |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of 5,7 Dichloro 3 Iodo 1,6 Naphthyridine

Reactivity of Halogen Substituents in the 1,6-Naphthyridine (B1220473) System

The reactivity of the 1,6-naphthyridine ring is analogous to other electron-deficient heterocyclic systems like quinolines and pyridines. nih.gov The two nitrogen atoms withdraw electron density from the carbocyclic ring, making the carbon positions, particularly those ortho and para to the nitrogens (C5 and C7), susceptible to nucleophilic attack and facilitating metal-catalyzed cross-coupling reactions. The presence of halogens at these positions further enhances this reactivity.

In the 5,7-dichloro-3-iodo-1,6-naphthyridine molecule, the three halogen atoms exhibit a distinct reactivity hierarchy, which is fundamental to its use in sequential, regioselective synthesis. This differential reactivity stems from two primary factors: the inherent bond strength differences between carbon-halogen bonds (C-I < C-Br < C-Cl) and the electronic environment of each substituted position on the 1,6-naphthyridine scaffold.

Generally, in metal-catalyzed cross-coupling reactions, the weaker carbon-iodine bond is significantly more reactive than the stronger carbon-chlorine bond. This allows for selective reactions at the C3 position. The chlorine atoms at the C5 and C7 positions, which are electronically activated by the adjacent and para nitrogen atoms, respectively, also show differential reactivity. Studies on the related 5,7-dichloro-1,6-naphthyridine (B1340720) have shown that the first substitution in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction occurs preferentially at the C5 position. researchgate.net This is because the C5 position is more electron-deficient than the C7 position, making it more susceptible to initial attack or oxidative addition.

This predictable hierarchy (Iodo at C3 > Chloro at C5 > Chloro at C7) enables a stepwise functionalization strategy, where the iodine can be selectively replaced first, followed by the C5-chloro and finally the C7-chloro substituent, by carefully controlling reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated, electron-deficient heterocycles. nih.govsemanticscholar.org In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. nih.govyoutube.com

The 1,6-naphthyridine core is highly activated for SNAr reactions due to the electron-withdrawing nature of its two nitrogen atoms. This effect is most pronounced at the C5 and C7 positions, making the chlorine atoms at these sites effective leaving groups. Consequently, this compound can readily undergo SNAr with a variety of nucleophiles.

Common nucleophiles used in these transformations include:

Amines (amination)

Alkoxides (etherification)

Thiolates (thioetherification)

The reaction is typically performed in the presence of a base and often requires heating. The greater reactivity of the C5 position compared to the C7 position can also be exploited to achieve monosubstitution under controlled conditions. The iodine at C3 is generally unreactive under SNAr conditions, allowing for its preservation for subsequent cross-coupling reactions. This orthogonality makes SNAr a powerful tool for introducing diversity at the C5 and C7 positions while retaining a handle for further modification at C3.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For a substrate like this compound, these reactions are indispensable for building molecular complexity.

Palladium catalysts are the most widely used for cross-coupling reactions involving aryl halides due to their high efficiency and functional group tolerance. acs.orgrsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is valued for the stability and low toxicity of the boron reagents and generally mild reaction conditions. libretexts.org For this compound, the Suzuki-Miyaura reaction can be performed with high regioselectivity. The reaction will preferentially occur at the C3-iodo position due to the ease of oxidative addition into the C-I bond. libretexts.orgnih.gov Following the initial coupling at C3, subsequent couplings at the C5 and C7 chloro positions can be achieved, often requiring more forcing conditions or different catalyst systems. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org Organozinc compounds are among the most reactive organometallic reagents, often allowing for couplings that are difficult under other conditions. researchgate.net This reaction is highly effective for coupling alkyl or aryl zinc reagents with the iodo and chloro positions of the naphthyridine core. The high reactivity of organozinc reagents means that careful control of stoichiometry and temperature is necessary to achieve selective monocoupling at the C3-iodo position.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene, with the reaction proceeding with excellent trans selectivity. organic-chemistry.org This methodology can be applied to the C3-iodo position of the title compound to introduce alkenyl substituents. The reaction typically requires a palladium catalyst and a base to regenerate the active Pd(0) species.

| Reaction Name | Nucleophilic Partner | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Stable, non-toxic reagents; high functional group tolerance. libretexts.org |

| Negishi | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of organozinc reagent, useful for less reactive halides. wikipedia.org |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, PdCl₂ | Forms substituted alkenes with high stereoselectivity. organic-chemistry.org |

In recent years, catalysts based on earth-abundant and less expensive first-row transition metals, such as cobalt, have emerged as attractive alternatives to precious metals like palladium. researchgate.net Cobalt catalysts have been shown to be effective in promoting a wide range of cross-coupling reactions, including Suzuki-Miyaura type couplings and reactions involving Grignard reagents. dicp.ac.cnbris.ac.uk These reactions can tolerate a variety of sensitive functional groups and can be used to couple aryl, alkyl, and vinyl halides. researchgate.net While specific examples for this compound are less documented, the principles of cobalt catalysis suggest its potential applicability for functionalizing this scaffold, possibly offering different reactivity profiles or selectivities compared to palladium. dicp.ac.cn

The primary synthetic value of this compound lies in the potential for highly controlled, regioselective functionalization. The distinct reactivity of the three halogen sites allows for a programmed, multi-step synthetic sequence.

A typical regioselective strategy would proceed as follows:

C3 Functionalization: A mild, palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) is used to selectively replace the iodine atom, leaving the two chlorine atoms untouched.

C5 Functionalization: The resulting 5,7-dichloro-3-substituted-1,6-naphthyridine can then undergo a second cross-coupling or an SNAr reaction. Under controlled conditions, the more reactive C5-chloro position can be targeted. For instance, a Suzuki-Miyaura reaction under slightly more vigorous conditions will preferentially attack the C5 position. researchgate.net

C7 Functionalization: Finally, the remaining C7-chloro substituent can be replaced using more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) in a third cross-coupling or SNAr step.

This stepwise approach provides access to a wide array of trisubstituted 1,6-naphthyridine derivatives with precise control over the placement of three different functional groups, making it a powerful platform for the synthesis of complex molecules.

Organometallic Reagent-Mediated Functionalization

The halogenated positions of this compound are prime sites for modification using organometallic reagents, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Direct deprotonation of the 1,6-naphthyridine ring system using strong bases, followed by quenching with an electrophile, offers a pathway to introduce substituents at specific C-H positions. While direct metalation of this compound itself is not extensively documented in dedicated studies, the general reactivity of related heterocycles suggests potential pathways. The acidity of protons on the naphthyridine ring is increased by the electron-withdrawing nature of the nitrogen atoms and the halogen substituents.

The most likely positions for deprotonation would be C-2, C-4, and C-8, which are ortho or para to the ring nitrogens. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Knochel-type base (e.g., TMPMgCl·LiCl) could facilitate site-selective metalation. Subsequent reaction of the resulting organometallic intermediate with various electrophiles can install a range of functional groups. For instance, quenching with an aldehyde would yield a secondary alcohol, while reaction with iodine would introduce another iodo group. The synthesis of the 5,7-dichloro-1,6-naphthyridine core itself can involve a selective lithiation and ring closure process, highlighting the utility of organolithium reagents in building this scaffold.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. Given the three halogen atoms on the scaffold, this compound is an excellent substrate for such transformations using Grignard (Kumada coupling) and organozinc (Negishi coupling) reagents.

The reactivity of carbon-halogen bonds in these cross-coupling reactions typically follows the order C-I > C-Br > C-Cl. Consequently, the C-3 iodo group is the most reactive site on the molecule. This inherent selectivity allows for the specific introduction of an alkyl or aryl group at the C-3 position while preserving the chloro substituents at C-5 and C-7 for subsequent reactions.

In a typical Negishi coupling, the this compound would be reacted with an organozinc reagent (R-Zn-X) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ. wikipedia.orgnih.gov This would selectively yield the 3-substituted-5,7-dichloro-1,6-naphthyridine. Similarly, Grignard reagents can be used under appropriate catalytic conditions. While the primary application found in the literature involves the synthesis of naphthyridinone scaffolds using Grignard reagents to add to a nitrile, mdpi.com their use in cross-coupling with the halo-naphthyridine is a standard and expected application.

Table 1: Expected Cross-Coupling Reactions with Organometallic Reagents

| Reagent Type | Coupling Reaction | Catalyst (Example) | Reactive Site | Expected Product |

|---|---|---|---|---|

| Organozinc (R-Zn-X) | Negishi Coupling | Pd(PPh₃)₄ | C-3 (Iodo) | 3-R-5,7-dichloro-1,6-naphthyridine |

| Grignard (R-Mg-X) | Kumada Coupling | Pd(dppf)Cl₂ | C-3 (Iodo) | 3-R-5,7-dichloro-1,6-naphthyridine |

Derivatization and Scaffold Modification

Beyond direct C-H or C-X functionalization, the existing groups on this compound can be transformed or used to direct further modifications.

The C-3 iodo group is an ideal handle for transformation into other useful functional groups. A particularly valuable conversion is the formation of a boronic acid or a boronate ester via the Miyaura borylation reaction. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl iodide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The resulting product, 5,7-dichloro-1,6-naphthyridin-3-yl)boronic acid pinacol (B44631) ester, is a versatile intermediate. It is stable, can be purified by chromatography, and is a key substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and vinyl groups at the C-3 position. The reaction is typically carried out using a palladium catalyst and a base such as potassium acetate (B1210297) (KOAc). organic-chemistry.org

Reaction Scheme: Miyaura Borylation this compound + B₂pin₂ --(Pd Catalyst, Base)--> (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid, pinacol ester

The nitrogen atom at the N-1 position of the 1,6-naphthyridine ring is a nucleophilic site and can be functionalized through various reactions, most notably N-alkylation. This reaction typically proceeds by treating the naphthyridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. nih.govmdpi.com The reaction leads to the formation of a quaternary 1,6-naphthyridinium salt.

Such N-alkylation can significantly alter the electronic properties and solubility of the molecule. Furthermore, the formation of N-oxides by treatment with a peracid (like m-CPBA) is another common transformation. nih.govacs.org N-oxidation activates the pyridine (B92270) ring, facilitating nucleophilic substitution at the alpha (C-2) and gamma (C-4 and C-7) positions, providing an alternative route for functionalization. nih.gov For the 1,6-naphthyridine system, N-oxidation at the N-1 position would activate the C-2 and C-7 positions towards nucleophilic attack.

Research Applications of 5,7 Dichloro 3 Iodo 1,6 Naphthyridine and Its Advanced Derivatives

Role as a Versatile Synthetic Intermediate for Complex Molecules

5,7-Dichloro-3-iodo-1,6-naphthyridine serves as a highly adaptable intermediate for the construction of complex molecular architectures. The differential reactivity of the halogen substituents on the naphthyridine core allows for selective and sequential functionalization, providing a pathway to a diverse range of derivatives.

A notable example of its utility is in the synthesis of Janus kinase (JAK) inhibitors. In a patented synthetic route, this compound is a key starting material. The synthesis begins with the reaction of 5,7-dichloro-1,6-naphthyridine (B1340720) with N-iodosuccinimide in acetic acid to produce this compound. rsc.org This intermediate then undergoes further reactions, such as the formation of a boronic acid at the 3-position, which can be subsequently used in cross-coupling reactions to introduce various substituents, ultimately leading to the final JAK inhibitor candidates. rsc.org This highlights the strategic importance of the iodo group at the 3-position for introducing molecular diversity.

The chloro groups at the 5 and 7-positions also offer handles for nucleophilic substitution reactions, further expanding the synthetic possibilities. This multi-functionalized platform enables chemists to systematically explore the structure-activity relationships of the resulting compounds.

Exploration in Drug Discovery and Chemical Biology

The 1,6-naphthyridine (B1220473) scaffold is a recognized privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for a variety of therapeutic applications.

Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases, making them important drug targets. The 1,6-naphthyridine core has been successfully incorporated into inhibitors of several kinases.

MET Kinase: The MET kinase is a receptor tyrosine kinase that plays a role in cell proliferation, survival, and motility. Dysregulation of MET signaling is associated with various cancers. Researchers have designed and synthesized a series of 1,6-naphthyridinone-based MET kinase inhibitors. researchgate.net One promising candidate, bearing a quinoline (B57606) moiety, demonstrated potent and orally bioavailable MET kinase inhibition with favorable selectivity. researchgate.net This compound exhibited significant tumor growth inhibition in a xenograft model, underscoring the potential of the 1,6-naphthyridone scaffold in developing new anti-cancer agents. researchgate.net

VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have focused on developing 1,6-naphthyridine derivatives as VEGFR-2 inhibitors. While not always starting directly from this compound, these studies underscore the importance of the 1,6-naphthyridine scaffold in achieving potent VEGFR-2 inhibition. For instance, novel lead compounds have been developed that show significant inhibitory activity against VEGFR-2. nih.gov

JAK Kinase: As previously mentioned, this compound is a key intermediate in the synthesis of JAK kinase inhibitors. rsc.org JAKs are a family of non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in inflammation and immunity. acs.org The development of selective JAK inhibitors is a major focus in the treatment of autoimmune diseases and certain cancers. The ability to functionalize the 1,6-naphthyridine core at multiple positions allows for the fine-tuning of potency and selectivity against different JAK isoforms. rsc.orgacs.org

Table 1: Examples of 1,6-Naphthyridine-Based Kinase Inhibitors

| Kinase Target | Compound Class | Key Findings |

|---|---|---|

| MET | 1,6-Naphthyridinone derivatives | Potent and orally bioavailable with significant in vivo tumor growth inhibition. researchgate.net |

| VEGFR-2 | Naphthamide derivatives | Exhibited high inhibitory potency in both enzymatic and cellular assays. nih.gov |

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for cancer chemotherapy. Several fused 1,6-naphthyridine derivatives have been investigated as topoisomerase I inhibitors. rsc.orgekb.eg

For example, novel non-camptothecin based 7,12-dihydrodibenzo[b,h] researchgate.netrsc.orgnaphthyridine derivatives have been designed and synthesized. ekb.eg These compounds exhibited significant cytotoxicity against human cancer cell lines, and mechanistic studies confirmed their ability to inhibit topoisomerase I. ekb.eg Molecular docking studies further elucidated their binding modes within the enzyme's active site. ekb.eg These findings suggest that the 1,6-naphthyridine scaffold can be elaborated to create potent topoisomerase I inhibitors with potential as anticancer agents.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Recent research has explored benzo[b] researchgate.netrsc.orgnaphthyridine derivatives as potential MAO inhibitors. nih.gov A study on novel 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines identified several compounds as potent MAO-B inhibitors with IC50 values in the low micromolar range. nih.gov In particular, a 1-(2-(4-fluorophenyl)ethynyl) analog demonstrated an IC50 of 1.35 μM, which is comparable to the known MAO-B inhibitor pargyline. nih.gov This indicates that the 1,6-naphthyridine core can serve as a scaffold for the development of new MAO inhibitors.

The versatility of the 1,6-naphthyridine scaffold has led to the exploration of its derivatives for a range of other biological activities. These include antiviral, antibacterial, and antimalarial agents. The ability to introduce various substituents at different positions of the naphthyridine ring system allows for the generation of large libraries of compounds for screening against various biological targets. nih.govrsc.org For instance, fused polycyclic 1,6-naphthyridin-4-amines have been synthesized and shown to possess interesting biological profiles. rsc.org

Contribution to Supramolecular Chemistry and Materials Science

Beyond its applications in drug discovery, the 1,6-naphthyridine scaffold has also found utility in the fields of supramolecular chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding and metal coordination make it an attractive building block for the construction of functional materials.

The photophysical properties of 1,6-naphthyridine derivatives have been a subject of interest. For example, 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to exhibit powerful fluorescence properties, including dual fluorescence, solvatochromism, and high quantum yields. rsc.org These characteristics make them suitable for applications as luminescent devices in materials science and as fluorescent probes in biological systems. rsc.org

Furthermore, the electron-deficient nature of the 1,6-naphthyridine ring has been exploited in the design of materials for organic light-emitting diodes (OLEDs). Naphthyridine-based compounds have been used as electron-transport materials and emitters in OLEDs. researchgate.net Iridium(III) complexes incorporating naphthyridine-based ligands have been developed for green to red OLEDs, achieving high external quantum efficiencies and low efficiency roll-off. The tunable luminescence and favorable electronic properties of 1,6-naphthyridine derivatives make them promising candidates for the development of next-generation organic electronic materials. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,7-Dichloro-1,6-naphthyridine |

| N-Iodosuccinimide |

| 1,6-Naphthyridinone |

| Quinoline |

| Naphthamide |

| 7,12-Dihydrodibenzo[b,h] researchgate.netrsc.orgnaphthyridine |

| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridine |

| 1-(2-(4-Fluorophenyl)ethynyl)-2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridine |

| Pargyline |

| Fused polycyclic 1,6-naphthyridin-4-amines |

Design of Fluorescent Probes and Luminescence Materials

The inherent photophysical properties of naphthyridine skeletons make them attractive candidates for the development of fluorescent probes and luminescent materials. The nitrogen atoms within the fused pyridine (B92270) rings can influence the electronic transitions, leading to fluorescence. Functionalization of the naphthyridine core allows for the fine-tuning of these properties.

Research on various naphthyridine isomers has demonstrated their potential as fluorophores. For instance, derivatives of 2,7-naphthyridine (B1199556) have been developed as fluorescent probes for detecting biologically relevant molecules like thiophenol, exhibiting large Stokes shifts and high fluorescence quantum yields. Similarly, 1,8-naphthyridine (B1210474) derivatives have been shown to act as sensitive probes for metal ions and organic molecules, with their fluorescence properties changing upon binding. thieme-connect.com While direct studies on this compound are not prevalent, the presence of electron-withdrawing chloro and iodo groups on the 1,6-naphthyridine framework could potentially modulate its emission properties, making it a target for future investigation in the design of new fluorescent sensors. The rigid, planar structure of the naphthyridine core is a desirable feature for minimizing non-radiative energy loss in luminescent materials, a property that has been explored in the context of benzo[b]chromeno[4,3,2-de] researchgate.netresearchgate.netnaphthyridines for potential use in LED technology. mdpi.com

Table 1: Examples of Naphthyridine Derivatives in Fluorescence and Luminescence

| Naphthyridine Derivative Type | Application | Key Finding |

| 2,7-Naphthyridine Derivatives | Fluorescent probe for thiophenol | Large Stokes shift and high fluorescence enhancement. |

| 1,8-Naphthyridine Derivatives | Fluorescent probe for metal ions | Change in fluorescence upon metal ion ligation. thieme-connect.com |

| Benzo[b]chromeno[4,3,2-de] researchgate.netresearchgate.netnaphthyridines | Potential LED material | Rigid geometry minimizes non-radiative energy losses. mdpi.com |

Application in Ligand Design for Metal Complexation

The two nitrogen atoms in the 1,6-naphthyridine ring are positioned in a way that allows them to act as bidentate ligands, capable of coordinating with metal ions. The specific arrangement of the nitrogen atoms in the 1,6-isomer influences the geometry of the resulting metal complexes. The electronic properties of the naphthyridine ring, which can be modified by substituents like chloro and iodo groups, also play a crucial role in the stability and reactivity of these complexes.

Substituted naphthyridines have been employed as ligands in the formation of transition metal complexes. These complexes have found applications in catalysis and materials science. The ability of the 1,6-naphthyridine scaffold to form stable complexes makes it a valuable building block in coordination chemistry. While specific studies on the metal complexation of this compound are not widely reported, the general principles of ligand design suggest that this compound could form complexes with unique electronic and steric properties due to its halogen substituents.

Utility in Agrochemical Research

Halogenated heterocyclic compounds are a significant class of molecules in the agrochemical industry, often exhibiting potent biological activities. The introduction of halogen atoms can enhance the efficacy, metabolic stability, and target specificity of a compound. Naphthyridine derivatives, due to their structural resemblance to naturally occurring bioactive molecules, have been investigated for their potential as pesticides.

While there is no specific mention of this compound in agrochemical research in the available literature, the presence of two chlorine atoms and an iodine atom on the 1,6-naphthyridine core makes it a molecule of interest for this field. Halogenated compounds are prevalent among modern insecticides, herbicides, and fungicides. The specific substitution pattern of this compound could lead to novel modes of action or improved properties compared to existing agrochemicals.

Building Blocks for Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. The planar and rigid nature of the 1,6-naphthyridine scaffold, combined with its potential for hydrogen bonding and π-π stacking interactions, makes it a suitable building block for the construction of supramolecular architectures.

1,8-Naphthyridines have been noted as interesting building blocks for creating non-covalent assemblies. thieme-connect.com The introduction of halogen atoms, such as in this compound, can introduce additional non-covalent interactions, such as halogen bonding, which can be a powerful tool for directing the self-assembly of molecules into desired supramolecular structures. These structures can have applications in areas such as molecular recognition, host-guest chemistry, and the development of new materials with tailored properties.

Computational and Theoretical Studies on 1,6 Naphthyridine Systems

Quantum Chemical Characterization and Spectroscopic Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1,6-naphthyridine (B1220473) systems, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost. researchgate.netarxiv.org

Molecular Geometry and Electronic Properties

The geometry of a molecule is a fundamental property that influences its reactivity and interactions. Geometry optimization of the 1,6-naphthyridine core and its derivatives is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). researchgate.net For the hypothetical 5,7-Dichloro-3-iodo-1,6-naphthyridine , the introduction of halogen atoms at positions 3, 5, and 7 would significantly impact the geometry. The carbon-halogen bond lengths and the bond angles of the pyridine (B92270) rings would be altered due to the steric bulk and electronic effects of the chloro and iodo substituents.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability. For a novel chromeno-naphthyridine derivative, DFT calculations have been used to determine these frontier orbitals. researchgate.net It is anticipated that the halogen substituents in This compound would lower the HOMO and LUMO energy levels and likely reduce the energy gap compared to the unsubstituted 1,6-naphthyridine, potentially increasing its reactivity.

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, which are influenced by the electronegative halogen atoms. researchgate.net

Table 1: Calculated Global Quantum Molecular Descriptors for a Chromeno-Naphthyridine Derivative researchgate.net

| Parameter | Value |

| HOMO Energy | -6.01 eV |

| LUMO Energy | -2.87 eV |

| Energy Gap (ΔE) | 3.14 eV |

| Electronegativity (χ) | 4.44 |

| Chemical Potential (μ) | -4.44 |

| Chemical Hardness (η) | 1.57 |

| Chemical Softness (σ) | 0.63 |

| Electrophilicity Index (ω) | 6.29 |

Note: These values are for a related chromeno-naphthyridine derivative and serve as an illustrative example of the types of parameters that can be obtained from DFT calculations.

Spectroscopic Data Simulation

Computational methods are also powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The calculation of NMR chemical shifts for halogenated heterocyclic compounds requires careful consideration of several factors. A study on halopurines demonstrated that for heavier halogens like bromine and iodine, relativistic effects become significant and must be included in the calculations to achieve good agreement with experimental data. nih.gov Therefore, for This compound , accurate prediction of the 13C NMR chemical shifts would necessitate the use of DFT methods that account for relativistic effects, alongside considerations for solvent effects. nih.gov The B3LYP functional has been shown to provide reliable results for such calculations. nih.gov

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. youtube.com For 1,6-naphthyridine systems, computational studies can help to understand their synthesis and reactivity patterns.

Electrophilic Substitution Reactions

The reactivity of the 1,6-naphthyridine core towards electrophiles is a key aspect of its chemistry. Computational studies on the electrophilic substitution of substituted benzenes can serve as a model for understanding these reactions. irjet.net The mechanism typically involves the formation of a positively charged intermediate known as an arenium ion. irjet.net For This compound , the positions of electrophilic attack would be influenced by the directing effects of the nitrogen atoms and the halogen substituents. The nitrogen atoms are generally deactivating, while the halogens are deactivating yet ortho-, para-directing. Computational modeling could predict the most likely sites of substitution by calculating the energies of the possible intermediates.

Cyclization and Cycloaddition Reactions

The synthesis of the 1,6-naphthyridine ring system can involve various cyclization reactions. For instance, the formation of 1,5-naphthyridines has been studied computationally, suggesting a stepwise [4+2]-cycloaddition mechanism. nih.gov Similar computational approaches could be applied to investigate the formation of the 1,6-naphthyridine skeleton, providing valuable information for optimizing synthetic routes. The presence of substituents, as in the case of precursors to This compound , would be expected to influence the reaction barriers and thermodynamics of the cyclization process.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Design

In the realm of drug discovery, in silico methods are indispensable for predicting the biological activity of compounds and guiding the design of new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on This compound exist, studies on other 1,6-naphthyridine derivatives highlight the importance of this approach. For example, a review on 1,6-naphthyridin-2(1H)-ones discusses how the substitution pattern influences their biological applications. nih.gov A 3D-QSAR study on rhodanine (B49660) derivatives as potential anticancer agents illustrates the methodology, where the 3D structures of ligands are optimized and used to build a model that correlates structural features with activity. acs.org For a series of compounds including This compound , a QSAR model could be developed to predict their activity based on descriptors such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used to predict the binding mode of a ligand to the active site of a protein. For example, molecular docking studies have been performed on 1,6-naphthyridine derivatives to investigate their potential as inhibitors of certain enzymes. ekb.eg In a hypothetical scenario where This compound is being investigated as a potential enzyme inhibitor, molecular docking could be used to predict its binding affinity and interactions with the amino acid residues in the active site. This information would be invaluable for understanding its mechanism of action and for designing derivatives with improved potency and selectivity. For instance, a study on novel 1,5-naphthyridine (B1222797) derivatives as TGF-beta type I receptor inhibitors utilized molecular docking to confirm the binding mode of the compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 5,7-Dichloro-3-iodo-1,6-naphthyridine?

The synthesis typically involves sequential halogenation and functionalization of the 1,6-naphthyridine core. For example:

- Chlorination : Starting from 1,6-naphthyridinone precursors, treatment with POCl₃ under reflux introduces chlorine at positions 5 and 7 (as seen in similar dichloro derivatives) .

- Iodination : Electrophilic iodination at position 3 can be achieved using iodine (I₂) or iodinating agents (e.g., ICl) in solvents like acetonitrile, with regioselectivity influenced by existing substituents .

Key Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 44-68% | |

| Iodination | I₂/ICl, NaHCO₃, MeCN | ~60-90% |

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : To verify substituent positions and aromaticity. For example, coupling patterns distinguish iodine at position 3 from other isomers .

- X-ray Crystallography : Provides definitive confirmation of regiochemistry, as demonstrated for structurally analogous 1,6-naphthyridines .

- HPLC-MS : Validates molecular weight and purity, especially for halogenated derivatives .

Advanced Research Questions

Q. How do electronic effects of chlorine and iodine substituents influence further functionalization?

- Chlorine (5,7-positions) : Electron-withdrawing groups activate the ring for nucleophilic substitution at adjacent positions. For example, chlorine at position 5 may direct amination or cross-coupling reactions to position 4 or 8 .

- Iodine (3-position) : Acts as a leaving group in metal-catalyzed reactions (e.g., Suzuki coupling), enabling introduction of aryl or alkyl groups .

Contradiction Note : While iodine typically facilitates cross-coupling, steric hindrance from adjacent chlorine atoms may reduce reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. What strategies address regioselectivity challenges during iodination?

- Directed Metallation : Use of directing groups (e.g., tert-butylimine) to control iodination at position 3, as seen in analogous 8-iodo-1,6-naphthyridine syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) favor electrophilic attack at electron-rich positions, while acidic conditions may shift selectivity .

Data Table :

| Condition | Regioselectivity Outcome | Reference |

|---|---|---|

| I₂, MeCN, NaHCO₃ | Predominantly position 3 | |

| Br₂, CCl₄ | Mixture of 3- and 8-substituted products |

Q. How can structural contradictions in halogenation pathways be resolved?

- Mechanistic Analysis : Contrast bromination (yielding 3- and 8-bromo isomers) with iodination (position 3 selectivity) to identify steric vs. electronic drivers.

- Computational Modeling : DFT calculations predict activation barriers for substitution at different positions, aligning with experimental yields .

Methodological Considerations

Q. What are the limitations of current synthetic protocols for this compound?

- Yield Variability : Iodination yields drop significantly if competing side reactions (e.g., dehalogenation) occur. Mitigation requires strict temperature control (<50°C) and inert atmospheres .

- Purification Challenges : Similar polarities of 3- and 8-iodo isomers necessitate advanced chromatography (e.g., preparative HPLC) .

Q. How can reactivity be leveraged for drug discovery applications?

- Library Synthesis : Use the iodine substituent for diversification via cross-coupling, generating analogs for SAR studies (e.g., antiviral or anticancer activity) .

- Probe Design : Fluorescent tagging at position 3 enables tracking in biological systems, as seen with related naphthyridines in chemical biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.